molecular formula C10H22OSi B021551 (But-3-enyloxy)(tert-butyl)dimethylsilane CAS No. 108794-10-1

(But-3-enyloxy)(tert-butyl)dimethylsilane

Cat. No. B021551
M. Wt: 186.37 g/mol
InChI Key: SQEJDOVXJLMAJA-UHFFFAOYSA-N
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Description

"(But-3-enyloxy)(tert-butyl)dimethylsilane" is a compound that likely serves as a reagent or an intermediate in organic synthesis processes. It features a tert-butyl dimethylsilane group attached to a but-3-enyloxy moiety, indicating its potential utility in modifying molecular structures through silicon-based chemistry.

Synthesis Analysis

The synthesis of compounds similar to "(But-3-enyloxy)(tert-butyl)dimethylsilane" often involves strategies that enable the introduction of silicon-containing groups into organic molecules. For example, protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is a common practice in synthesis, facilitating subsequent chemical transformations (Corey & Venkateswarlu, 1972).

Molecular Structure Analysis

The molecular structure of silicon-containing compounds is characterized by the presence of silicon-oxygen and silicon-carbon bonds. These structural features impart unique reactivity profiles to the molecules. While specific studies on "(But-3-enyloxy)(tert-butyl)dimethylsilane" are not directly cited, similar compounds exhibit interesting molecular geometries and electronic properties, as explored through various spectroscopic and computational methods.

Chemical Reactions and Properties

Silicon-containing organic compounds engage in a variety of chemical reactions, leveraging the reactivity of silicon-centered functional groups. Such reactivity includes the formation of silyl ethers for the protection of alcohols, participation in cross-coupling reactions, and serving as intermediates in the synthesis of complex organic molecules. For instance, the palladium-catalyzed intra/intermolecular cascade cross-coupling/cyclizations involving bicyclopropylidene and related compounds demonstrate the utility of silicon-based reagents in facilitating novel bond-forming processes (Demircan, 2014).

Scientific Research Applications

  • It is used for producing 3-hydroxy-1H-pyrrole with a 55% yield and can react with mild electrophiles (Hill, Imam, Mcnab, & O'neill, 2009).

  • Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a derivative, is used as a chiral building block in dipeptide synthesis with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

  • (3-(tert-butylperoxy)propyl)trimethoxysilane, a related compound, serves as a coupling agent and initiator, particularly in modifying nano-TiO2 and initiating polymerization (Ma, Dong, Zijian, Yang, Jia, Yutao, Tang, & Wang, 2016).

  • It plays a crucial role in the total synthesis of papulacandin D, an antifungal agent (Barrett, Peña, & Willardsen, 1995).

  • Dimethyl-tert-butylsilyl derivatives, including this compound, are useful in various hydroxyl-protecting applications, such as the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

  • The synthesized compound has potential applications in chemical research due to its novel structure and iodine-functionalized allylic iodide group (Bouarata, Tebbani, & Mosset, 2012).

  • [(tert-Butyldimethylsilyl)oxy]methanethiol, a nucleophilic reagent related to this compound, is used for introducing protected bivalent sulfur in scientific research (Dong, Clive, & Gao, 2015).

  • Tert-Butyl (chloro) dimethylsilane reacts with primary and secondary amines to produce compounds with high stabilities toward hydrolysis and lower chemical reactivities compared to their trimethylsilyl analogs (Bowser & Bringley, 1985).

  • The bisphenol 1,3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, a related compound, is a moderately efficient antioxidant and polymerization inhibitor (Lucarini, Pedulli, Valgimigli, Amorati, & Minisci, 2001).

  • Hydroxytelechelic polyisobutylenes synthesized with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane exhibit greater acid resistance than commercial polyurethane (Li, Wu, Shan, Zhang, Zhao, Gong, Guo, & Wu, 2019).

Safety And Hazards

“(But-3-enyloxy)(tert-butyl)dimethylsilane” should be handled with care. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

but-3-enoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7H,1,8-9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEJDOVXJLMAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434015
Record name (but-3-enyloxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-3-enyloxy)(tert-butyl)dimethylsilane

CAS RN

108794-10-1
Record name (but-3-enyloxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, to a cold (0° C.), stirring solution of 3-buten-1-ol (2.16 g, 30.0 mmol), pyridine (9 mL), and methylene chloride (30 mL) was added tert-butyldimethylsilyl chloride (4.53 g, 30.1 mmol) purchased from Aldrich Chemical Company. The ice-bath was removed and the mixture was allowed to stir 1 h at room temperature. The mixture, containing a white precipitate, was poured into water (60 mL) and shaken. The methylene chloride layer was separated from the aqueous layer, and the aqueous layer extracted with methylene chloride (30 mL). The two resulting organic extracts were combined, washed twice with water, dried (Na2SO4), filtered, and evaporated to give 8.94 g of crude product. Vacuum distillation afforded several fractions, the fraction with bp 80°-82° C. at 35 mm Hg was collected to give 3.14 g (56.3%) of product as an oil. 1H NMR (CDCl3): δ 5.86-5.73 (m, 1H), 5.08-4.98 (m, 2H), 3.64 (t, 2H), 2.29-2.22 (m, 2H), 0.87 (s, 9H), 0.03 (s, 6H).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Yield
56.3%

Synthesis routes and methods II

Procedure details

To a solution of but-3-en-1-ol (2.39 mL, 27.73 mmol) in DMF was added imidazole (3.78 g, 55.46 mmol), and tert-butyldimethylsilyl chloride (6.3 g, 41.59 mmol). The mixture was stirred at room temperature overnight. Saturated NH4Cl was added and the mixture was extracted with ethyl acetate three times. Combined organic extracts were washed twice with water and brine then dried over Na2SO4. The solvent was evaporated in vacuo to give title compound.
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MD Keränen, K Kot, C Hollmann… - Organic & biomolecular …, 2004 - pubs.rsc.org
Three different modes of hydroformylation/aldol reaction sequences involving either acid-catalysed aldol reactions, Mukaiyama aldol addition of pre-formed enolsilanes or aldol addition …
Number of citations: 21 pubs.rsc.org
B Schmidt, A Biernat - Chemistry–A European Journal, 2008 - Wiley Online Library
Protected 3,6‐dideoxyglycals have been synthesized de novo as single isomers starting from ethyl lactate by using the tandem RCM–isomerization reaction as the key step. Different …
JS Yadav, S Avuluri, SS Kattela… - European Journal of …, 2013 - Wiley Online Library
The first total synthesis of pinolide, a nonsymmetrical ten‐membered macrocyclic, is described starting from readily available (–)‐tartaric and L‐ascorbic acid. The key synthetic steps …
J Li - 2011 - search.proquest.com
Brevisamide is a recently discovered natural product. It is believed to play an important role in the biosynthesis of marine polyether toxins, such as brevenal. We have accomplished an …
Number of citations: 2 search.proquest.com
J Štambaský, V Kapras, M Stefko… - The Journal of …, 2011 - ACS Publications
Iridium(I)-catalyzed allylation of the enantiopure monoprotected copper(I) alkoxide, generated from (S)-5a, with the enantiopure allylic carbonates (R)-9a,b has been developed as the …
Number of citations: 25 pubs.acs.org
E Thomas - 2006 - eprints.soton.ac.uk
The synthesis of zirconacycles and organochlorozirconocene complexes is well established and the potential for their further elaboration is of interest to the organic chemist. This thesis …
Number of citations: 2 eprints.soton.ac.uk
HJ Lim - 2009 - rave.ohiolink.edu
In part A, Ni (II)-catalyzed asymmetric hydrovinylation (HV) and related reactions are described. Hydrovinylation has been successfully developed to generate all-carbon chiral …
Number of citations: 3 rave.ohiolink.edu
CC Arpin - 2012 - search.proquest.com
The selectivity of the cross-metathesis reaction between electron-deficient polyenes and a general terminal alkene by use of different metathesis catalysts is presented. The reaction …
Number of citations: 1 search.proquest.com
DL Sandrock - 2010 - search.proquest.com
Organotrifluoroborates have emerged in the past decade as suitable nucleophilic partners for the Suzuki-Miyaura cross-coupling reaction, acting as masked boronic acids. These …
Number of citations: 1 search.proquest.com
JR Sawyer - 2008 - search.proquest.com
Transition metal-catalyzed carbocyclization reactions are a powerful class of transformations that provide a selective and expeditious means of synthesizing target molecules by a …
Number of citations: 1 search.proquest.com

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